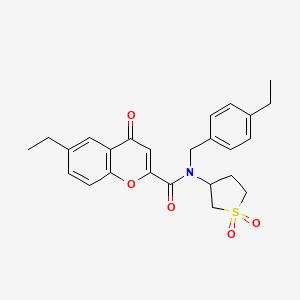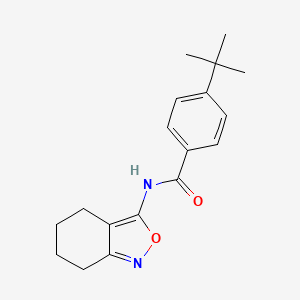![molecular formula C26H24FN3O2 B11405627 1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11405627.png)
1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor. This process is carried out under visible light conditions and does not require the use of metals . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Chemical Reactions Analysis
1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrolidin-2-one moieties.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific molecular pathways.
Materials Science: It is used in the design of new materials with unique properties, such as enhanced stability and reactivity.
Biological Research: The compound is utilized in various biological assays to study its effects on cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with similar compounds such as:
1-(3-methoxy-phenyl)-pyrrolidin-2-one: This compound has a similar pyrrolidin-2-one core but differs in the substitution pattern on the phenyl ring.
1-(2-fluorobenzyl)-2-piperazinone: This compound features a piperazinone core and a fluorobenzyl group, making it structurally related but functionally distinct.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H24FN3O2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24FN3O2/c1-2-32-24-14-8-7-13-23(24)29-17-19(15-25(29)31)26-28-21-11-5-6-12-22(21)30(26)16-18-9-3-4-10-20(18)27/h3-14,19H,2,15-17H2,1H3 |
InChI Key |
PTIGEORDGJDLIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11405545.png)

![3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B11405561.png)
![5-butyl-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405566.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11405574.png)
![N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11405587.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11405593.png)
![N-{2-[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11405605.png)

![N-(3-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405610.png)
![N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11405623.png)
![3-(furan-2-yl)-1-[(4-methylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B11405634.png)
![7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11405640.png)
![dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405641.png)
